6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile
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Description
6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile (also known as 6-MOPC) is a synthetic compound that has been studied for its potential applications in various scientific fields. 6-MOPC has been shown to have a variety of biochemical and physiological effects, and is currently being investigated for its potential as a therapeutic agent for various diseases and disorders.
Scientific Research Applications
Synthesis and Reactivity :
- Al-Issa (2012) detailed the synthesis of pyridine derivatives, including reactions of similar compounds with arylidene malononitrile and other reagents, leading to various pyrido and pyrimidine derivatives (Al-Issa, 2012).
- Research by Al‐Azmi (2005) explored the synthesis of novel pyrimidines and pyrimido[5,4-d]pyrimidines, highlighting the reactivity of similar compounds with different reagents (Al‐Azmi, 2005).
Structural and Spectroscopic Analysis :
- Cetina et al. (2010) synthesized pyridine derivatives, including structural studies using IR, electronic spectroscopy, and X-ray diffraction methods (Cetina, Tranfić, Sviben, & Jukić, 2010).
Potential Medicinal Applications :
- Research by Awadallah et al. (2013) involved the synthesis of dihydropyrimidine-based compounds for evaluating their antiproliferative activity, which is relevant in cancer research (Awadallah, Piazza, Gary, Keeton, & Canzoneri, 2013).
- Ramadan, El‐Helw, and Sallam (2019) investigated the cytotoxic and antimicrobial activities of novel heterocycles incorporating a pyrimidinethione derivative (Ramadan, El‐Helw, & Sallam, 2019).
Development of New Chemical Compounds :
- Abdel-fattah et al. (1992) explored the synthesis of imidazo[1,2-a]- and pyrimido[1,2-a]pyrimidines using 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles (Abdel-fattah, Sherif, El-Reedy, & Gad-alla, 1992).
properties
IUPAC Name |
6-methyl-4-oxo-1-(pyridin-4-ylmethyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-9-11(6-13)12(17)15-8-16(9)7-10-2-4-14-5-3-10/h2-5,8H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJQBFPPDCVVAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=CN1CC2=CC=NC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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